2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide
Description
2-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide is a synthetic benzamide derivative characterized by a central benzamide scaffold substituted with a 2-(2,5-dimethylphenoxy)propanoyl group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the 2,5-dimethylphenoxy moiety, which may enhance membrane permeability and metabolic stability compared to simpler benzamide analogs .
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-9-12(2)16(10-11)23-13(3)18(22)20-15-7-5-4-6-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUOLKJMNGTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide involves several steps. One common method includes the reaction of 2,5-dimethylphenol with propanoyl chloride to form 2-(2,5-dimethylphenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminobenzamide to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Chemical Reactions Analysis
2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide and Phenoxy Families
The compound shares structural homology with several benzamide derivatives and phenoxy-substituted molecules documented in the evidence:
a) N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide ()
- Key Differences: Incorporates a cyanomethoxy group at the 4-position of the phenyl ring and a hydroxy-phenylpropanoyl side chain.
- However, the hydroxy group may enhance hydrogen-bonding interactions with biological targets .
b) Methyl 2-[(4-fluorobenzoyl)amino]benzoate (MM01244, )
- Key Differences : Features a fluorobenzoyl group and a methyl ester.
- Implications : The fluorine atom improves metabolic stability and electron-withdrawing effects, while the ester group may reduce oral bioavailability compared to the amide linkage in the target compound .
c) N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (853319-91-2, )
- Key Differences : Substituted with chloro, dimethoxy, and nitro groups.
- The dimethoxy groups enhance solubility compared to the dimethylphenoxy group in the target compound .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The 2,5-dimethylphenoxy group in the target compound balances lipophilicity and solubility better than polar substituents (e.g., cyanomethoxy) or bulky groups (e.g., nitro).
- Methyl esters (as in MM01244) improve solubility but may require metabolic activation, whereas amides (as in the target compound) offer greater stability .
Biological Activity
Overview
2-{[2-(2,5-dimethylphenoxy)propanoyl]amino}benzamide is a synthetic compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a benzamide core, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| Boiling Point | 561.3 ± 50.0 °C |
| Density | 1.205 ± 0.06 g/cm³ |
| pKa | 13.04 ± 0.70 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to bind to various molecular targets, modulating their activity and potentially influencing several biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest involvement in:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : It could interact with receptors that play roles in cell signaling and regulation.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, a related study found that certain benzamide derivatives showed promising antifungal activity against Aspergillus fumigatus and other strains, suggesting that similar activities may be present in this compound .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against A. fumigatus | Activity Against E. coli |
|---|---|---|
| Clotrimazole | Standard | Moderate |
| Compound 5 (related structure) | Excellent | Good |
| This compound | TBD | TBD |
Antiproliferative Effects
Studies on similar benzamide compounds have demonstrated antiproliferative effects against various cancer cell lines. These compounds have been shown to bind to DNA, inhibiting replication and leading to apoptosis in cancer cells . The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies
- Antifungal Evaluation : A recent study synthesized several benzamide derivatives and evaluated their antifungal activity. Compound 5 was found to be the most effective against Aspergillus fumigatus, outperforming Clotrimazole . This suggests that structural modifications in compounds like this compound could enhance its biological efficacy.
- Anticancer Research : Another study focused on the synthesis of triaryl benzamides and their effects on cancer cell lines demonstrated significant antiproliferative activity correlated with specific structural features . This highlights the importance of further research into the anticancer potential of related compounds.
Future Directions
Given the promising biological activities observed in related compounds, future research on this compound should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how structural variations influence biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
